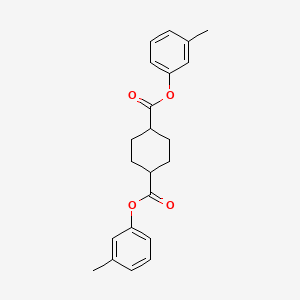
Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate: is an organic compound with the molecular formula C({22})H({24})O(_{4}). It is known for its unique structure, which includes two 3-methylphenyl groups attached to a cyclohexane ring via ester linkages. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with 3-methylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Substitution reactions can occur at the aromatic rings, where electrophilic or nucleophilic reagents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, varying temperatures and solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes .
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, including drug delivery systems and as intermediates in pharmaceutical synthesis .
Industry: In the industrial sector, this compound is utilized as a plasticizer, stabilizer, and additive in various polymer formulations .
Mechanism of Action
The mechanism of action of Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate involves its interaction with molecular targets through its ester functional groups. These interactions can influence the physical and chemical properties of the compounds it is combined with, enhancing their stability, solubility, and overall performance . The pathways involved include ester hydrolysis, esterification, and transesterification reactions .
Comparison with Similar Compounds
- Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate
- Bis(ethoxydiglycol) cyclohexane-1,4-dicarboxylate
- Bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate
Comparison:
- Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate: This compound is similar in structure but has different alkyl groups, leading to variations in its physical properties and applications .
- Bis(ethoxydiglycol) cyclohexane-1,4-dicarboxylate: This compound has ethoxydiglycol groups, which enhance its solubility in water and its use as an emulsifying agent .
- This compound: Unique due to its 3-methylphenyl groups, which provide distinct chemical properties and applications .
Properties
CAS No. |
844472-00-0 |
|---|---|
Molecular Formula |
C22H24O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
bis(3-methylphenyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C22H24O4/c1-15-5-3-7-19(13-15)25-21(23)17-9-11-18(12-10-17)22(24)26-20-8-4-6-16(2)14-20/h3-8,13-14,17-18H,9-12H2,1-2H3 |
InChI Key |
VLEXWMYYSDHKRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2CCC(CC2)C(=O)OC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















